A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methyl-2-(methylthio)pyrimidin-5-amine
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methyl-2-(methylthio)pyrimidin-5-amine
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of therapeutic agents, demonstrating activities from anticancer to antimicrobial.[1] 4-Methyl-2-(methylthio)pyrimidin-5-amine (CAS No. 847139-63-3) is a member of this vital chemical family. As a substituted pyrimidine, it presents a unique combination of functional groups—an amine, a methyl group, and a methylthio ether—that dictate its chemical behavior and potential for biological interactions.
Understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is a critical prerequisite for its successful application in research and development. These properties govern everything from reaction kinetics and purification strategies in synthesis to solubility, absorption, and metabolic stability in a biological context.[1] This guide provides an in-depth analysis of the known and predicted physicochemical characteristics of 4-Methyl-2-(methylthio)pyrimidin-5-amine, coupled with robust, field-proven methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.
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IUPAC Name: 4-Methyl-2-(methylthio)pyrimidin-5-amine
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Synonyms: 4-Methyl-2-(methylsulfanyl)-5-pyrimidinamine[2]
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CAS Number: 847139-63-3[2]
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Molecular Formula: C₆H₉N₃S[2]
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Molecular Weight: 155.22 g/mol [2]
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SMILES: NC1=CN=C(SC)N=C1C[2]
The structure features a central pyrimidine ring, which is an aromatic six-membered heterocycle with two nitrogen atoms. This core is substituted at position 2 with a methylthio group, at position 4 with a methyl group, and at position 5 with a primary amine. The presence of the amino group and the nitrogen atoms in the ring allows the molecule to participate in hydrogen bonding, a key factor influencing its solubility and biological target interactions.[3]
Computed Physicochemical Properties
Computational models provide valuable initial insights into the behavior of a molecule, guiding experimental design and hypothesis generation. The following parameters for 4-Methyl-2-(methylthio)pyrimidin-5-amine have been calculated.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.089 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 1 | [2] |
These computed values suggest a molecule with moderate polarity (TPSA) and a reasonable balance between hydrophilicity and lipophilicity (LogP), characteristics often sought in drug candidates.
Experimental Physicochemical Properties & Methodologies
While computational data is useful, experimentally derived values are the gold standard for characterizing a compound. This section details the key properties and the authoritative methods used to measure them.
Melting Point
The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity. A pure crystalline solid will typically exhibit a sharp, well-defined melting range of 0.5-1.0°C. Impurities depress the melting point and broaden the melting range.[4] The experimental value for 4-Methyl-2-(methylthio)pyrimidin-5-amine must be determined empirically.
This protocol describes the use of a standard Mel-Temp apparatus or similar digital melting point device, a technique valued for its accuracy and small sample requirement.
Causality: This method relies on slowly and uniformly heating a small, packed sample in a capillary tube within a calibrated heating block.[5] Observing the temperatures at which the first drop of liquid appears (onset) and all solid has liquefied (completion) provides the melting range. A slow heating rate (~1-2°C per minute) near the expected melting point is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate measurement.
Step-by-Step Methodology:
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Sample Preparation: Place a small amount of finely powdered, dry 4-Methyl-2-(methylthio)pyrimidin-5-amine onto a clean, dry surface.
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Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 1-2 mm.[6]
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Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[7]
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Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough value. Allow the apparatus to cool before proceeding.
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Accurate Determination: Heat the block to a temperature approximately 15-20°C below the expected melting point.
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Slow Heating: Decrease the heating rate to 1-2°C per minute.
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Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature (T1) when the first drop of liquid is visible. Continue heating slowly and record the temperature (T2) when the last crystal of solid melts.[5]
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Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow.
Caption: Workflow for Melting Point Determination.
Solubility
Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[8] For early-stage discovery, kinetic solubility provides a high-throughput estimate, while thermodynamic solubility, which reflects the true equilibrium state, is the definitive measure.[9]
The shake-flask method is the gold-standard for determining thermodynamic solubility.[10] It measures the saturation concentration of a compound in a specific solvent at equilibrium.
Causality: The principle is to create a saturated solution by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium over an extended period (typically 24-72 hours) with constant agitation.[10] This ensures that the dissolution and precipitation rates are equal. After separating the undissolved solid, the concentration of the solute in the supernatant is quantified, representing the maximum solubility under the given conditions.
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 4-Methyl-2-(methylthio)pyrimidin-5-amine to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer) in a sealed glass vial. The excess solid should be clearly visible.
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Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-72 hours.[10]
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Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at high speed.[10]
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Sample Collection: Carefully collect an aliquot of the clear supernatant.
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Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.[10]
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Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[10][11]
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Reporting: Report the solubility in units of mg/mL or µM at the specified temperature and pH.
Caption: Workflow for Shake-Flask Solubility Assay.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound. While specific spectra for this compound are not publicly available, the expected characteristics can be predicted based on its structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the different types of protons: a singlet for the pyrimidine ring proton, a singlet for the amine (-NH₂) protons, a singlet for the C4-methyl protons, and a singlet for the S-methyl protons. The chemical shifts (δ) will be influenced by the electronic environment of the pyrimidine ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display unique signals for each of the six carbon atoms in the molecule, including the two methyl carbons and the four distinct carbons of the pyrimidine ring.[12]
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands confirming the presence of key functional groups. Expected vibrations include N-H stretching for the amine group (~3300-3500 cm⁻¹), aromatic C-H stretching, C=N and C=C stretching from the pyrimidine ring (~1500-1600 cm⁻¹), and C-S stretching.[13]
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), a molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 155.22.[2]
Stability and Reactivity Considerations
The stability of pyrimidine derivatives is crucial for their handling, storage, and biological efficacy. Pyrimidines are generally stable aromatic systems.[14] However, the functional groups on 4-Methyl-2-(methylthio)pyrimidin-5-amine can influence its reactivity.
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Chemical Stability: The primary amine group can act as a nucleophile. The methylthio group can be susceptible to oxidation to the corresponding sulfoxide and sulfone, a common metabolic pathway.[15]
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Metabolic Stability: In a drug development context, assessing metabolic stability is essential. Pyrimidine derivatives can be metabolized by hepatic enzymes, primarily Cytochrome P450 (CYP) enzymes.[16] In vitro assays using liver microsomes or S9 fractions can provide an early indication of a compound's metabolic fate and intrinsic clearance.[16] The stability of pyrimidine hydrates, which can form under certain conditions, has been shown to be pH-dependent.[17]
Conclusion
4-Methyl-2-(methylthio)pyrimidin-5-amine is a substituted pyrimidine with physicochemical properties that suggest its potential as a valuable building block in medicinal chemistry. Its moderate polarity and balanced lipophilicity, inferred from computational data, provide a solid starting point for its investigation. This guide has outlined the authoritative, self-validating experimental protocols necessary to determine its definitive properties, including melting point and thermodynamic solubility. By adhering to these detailed methodologies, researchers and drug development professionals can generate the high-quality, reliable data required to unlock the full potential of this and other novel chemical entities.
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